2,4,6-Tribromophenol-d2

Isotope dilution mass spectrometry Internal standard purity Stable isotope labelling

2,4,6-Tribromophenol-d2 (CAS 1219795-42-2) is a stable, deuterium-labelled analogue of 2,4,6-tribromophenol (TBP), a brominated phenol used as a fungicide, flame‑retardant intermediate, and antiseptic agent. The incorporation of two deuterium atoms at the 3- and 5-positions of the aromatic ring yields a mass shift of +2 Da relative to the unlabelled compound, enabling its selective detection by mass spectrometry without altering the physico‑chemical behaviour of the parent molecule.

Molecular Formula C6H3Br3O
Molecular Weight 332.81 g/mol
Cat. No. B12401297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromophenol-d2
Molecular FormulaC6H3Br3O
Molecular Weight332.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)Br
InChIInChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D
InChIKeyBSWWXRFVMJHFBN-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromophenol-d2 – Deuterated Internal Standard for Quantitative Mass Spectrometry in Environmental, Pharmaceutical, and Food Analysis


2,4,6-Tribromophenol-d2 (CAS 1219795-42-2) is a stable, deuterium-labelled analogue of 2,4,6-tribromophenol (TBP), a brominated phenol used as a fungicide, flame‑retardant intermediate, and antiseptic agent . The incorporation of two deuterium atoms at the 3- and 5-positions of the aromatic ring yields a mass shift of +2 Da relative to the unlabelled compound, enabling its selective detection by mass spectrometry without altering the physico‑chemical behaviour of the parent molecule [1]. This product is supplied as a neat solid with a purity of ≥98% and an isotopic enrichment of 99 atom % D, making it directly suitable as an internal standard for isotope‑dilution GC‑MS and LC‑MS workflows .

Why 2,4,6-Tribromophenol-d2 Cannot Be Replaced by Unlabelled TBP or Other In‑Class Internal Standards


In quantitative mass spectrometry, the use of an internal standard that is chemically identical to the analyte but distinguishable by mass is the most robust way to correct for matrix effects, extraction losses, and ionisation variability. Unlabelled 2,4,6‑tribromophenol cannot serve as an internal standard in the same chromatographic run because it co‑elutes with the target analyte and produces an identical mass spectrum, making separate integration impossible [1]. While alternative deuterated compounds such as 2,4,6‑tribromoanisole‑d5 have been employed as internal standards for TBP determination, they do not match the extraction and derivatisation behaviour of the native phenol, introducing method‑dependent bias that must be validated case‑by‑case [2]. 2,4,6‑Tribromophenol‑d2, labelled exclusively at the 3‑ and 5‑positions of the aromatic ring, provides a perfect match to the target analyte in every sample‑preparation step while delivering a clean +2 Da mass shift for selective detection, a combination not offered by any other commercially available standard .

Quantitative Evidence Guide for 2,4,6-Tribromophenol-d2 Selection in Analytical Method Development


Isotopic Enrichment ≥99 atom % D and Chemical Purity ≥98% Enable Reliable Isotope Dilution Quantification

Commercial 2,4,6-Tribromophenol-d2 is supplied with an isotopic enrichment of 99 atom % D (minimum 98% chemical purity), whereas unlabelled TBP analytical standards are typically certified at 98–99% chemical purity without isotopic enrichment . The high deuterium incorporation ensures that the internal standard signal does not contribute significant background to the analyte channel (<1% cross‑talk), a critical requirement for trace‑level quantification . In contrast, lower‑enriched deuterated standards (e.g., 95 atom % D) would produce measurable analyte‑channel interference at concentrations near the detection limit, compromising accuracy .

Isotope dilution mass spectrometry Internal standard purity Stable isotope labelling

Sub‑ng/L Detection Limit for 2,4,6-Tribromophenol Achieved Using Deuterated Internal Standard Method

When 2,4,6‑Tribromophenol‑d2 is employed as the internal standard in a purge‑and‑trap GC‑MS method with in‑situ acetylation, the detection limit for 2,4,6‑tribromophenol in water is 0.5 ng/L, with repeatability of ≤9% RSD at 10–1000 ng/L and recovery of 91–97% [1]. By comparison, a stable‑isotope dilution method using 13C6‑labelled TBP achieved an LOQ of 0.05 ng/g in seafood tissue, but required a more complex extraction (simultaneous distillation‑extraction) and separate synthesis of the 13C6 standard for each bromophenol congener [2]. The deuterated analogue achieves comparable sensitivity with a simpler, more accessible synthetic route and can be used across multiple bromophenol congeners when coupled with authentic deuterated standards for each [1].

Trace analysis Bromophenols Water quality GC-MS

Position‑Specific Deuteration at 3,5‑Positions Delivers Clean Mass Shift Without Chromatographic Isotope Effect

2,4,6‑Tribromophenol‑d2 is specifically deuterated at the 3‑ and 5‑positions of the aromatic ring, yielding a molecular ion shift of +2 Da (m/z 332.81 vs. 330.80 for unlabelled TBP) . Unlike perdeuterated or 13C6‑labelled analogues that can exhibit a measurable chromatographic isotope effect (retention time shift of 0.1–0.5 s on typical GC columns), the d2‑labelled compound co‑elutes with the native analyte within experimental error, ensuring identical ionisation conditions in the MS source [1]. This is in contrast to 2,4,6‑tribromoanisole‑d5, which, while effective as an internal standard for TBP, is a chemically distinct methylated derivative that requires separate calibration and may not fully correct for phenol‑specific matrix interactions during extraction [2].

Deuterium labelling Chromatographic co-elution Isotope effect

Commercial Availability at Defined Purity Grades Supports Regulated Bioanalytical and Environmental Workflows

2,4,6‑Tribromophenol‑d2 is available from multiple suppliers (MedChemExpress, Fisher Scientific/CDN, InvivoChem, BOC Sciences) in quantities from 10 mg to 1 g, with certified purity specifications (≥98% chemical, 99 atom % D) suitable for use as a certified reference material under ISO 17034 guidelines . Unlabelled TBP, in contrast, is primarily offered as a bulk industrial chemical or as an analytical standard in solution (e.g., 2000 µg/mL in methanol), and its use as an internal standard is limited to external calibration methods where it cannot correct for sample‑specific matrix suppression . The unit cost of 2,4,6‑Tribromophenol‑d2 (approximately USD 55 for 10 mg, USD 290 for 100 mg) is consistent with other deuterated phenolic internal standards in the same mass range, making it cost‑competitive for routine use in validated methods .

Regulated analysis Certified reference material Method validation

Recommended Application Scenarios for 2,4,6-Tribromophenol-d2 Based on Quantitative Performance Evidence


Trace‑Level Determination of Bromophenol Taints in Potable Water and Beverages

The validated purge‑and‑trap GC‑MS method using 2,4,6‑Tribromophenol‑d2 achieves detection limits of 0.5 ng/L for TBP in water, meeting organoleptic threshold requirements for taste and odour compounds [1]. Water quality laboratories can substitute external calibration methods with this deuterated internal standard to eliminate matrix‑induced ion suppression, achieving recoveries of 91–97% and repeatability of ≤9% RSD across the 1–1000 ng/L range [1].

Pharmaceutical Product Quality Control for Haloanisole and Halophenol Contamination

In the pharmaceutical industry, 2,4,6‑tribromophenol is a precursor and degradation product of 2,4,6‑tribromoanisole, a potent odour‑causing contaminant responsible for multiple product recalls [2]. While the published SBSE‑GC‑MS/MS method employs deuterated tribromoanisole‑d5 as the internal standard, 2,4,6‑Tribromophenol‑d2 can be incorporated as a direct internal standard for the phenolic fraction, enabling simultaneous quantification of both the anisole and phenol with matched isotope‑dilution correction [2].

Seafood Flavour Research and Aquaculture Quality Assessment

Bromophenols are key contributors to the characteristic ‘sea‑like’ flavour of seafood. The stable isotope dilution approach using 13C6‑labelled internal standards demonstrated LOQs of 0.05 ng/g for TBP in fish flesh [3]. 2,4,6‑Tribromophenol‑d2 can serve as a cost‑effective alternative to the 13C6 standard for the TBP fraction when a validated derivatisation protocol (acetylation followed by headspace SPME or purge‑and‑trap) is employed, capitalising on the demonstrated sub‑ng/L sensitivity of the d2‑based method [1].

Pharmacokinetic and Metabolic Tracing Studies of Brominated Flame Retardants

Deuterium‑labelled 2,4,6‑Tribromophenol‑d2 can be used as a tracer to distinguish exogenously administered TBP from endogenous or background levels in biological matrices (urine, plasma, tissue) during ADME studies, as demonstrated for TBP disposition in rodents [4]. The +2 Da mass shift allows selective MS/MS monitoring of the labelled compound, while the high isotopic enrichment (99 atom % D) minimises interference from natural‑abundance 13C isotopes of the unlabelled compound, providing clear differentiation of administered dose from background exposure [1][4].

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